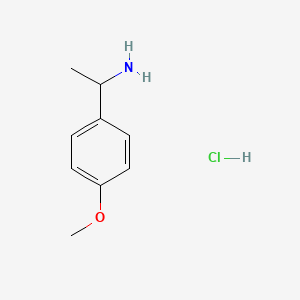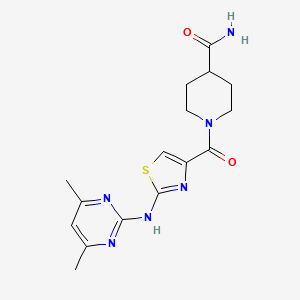
1-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H20N6O2S and its molecular weight is 360.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
Antimicrobial Activity : Several studies have focused on the synthesis of novel compounds with potential antimicrobial properties. For example, new thiazolopyrimidines and pyrazolopyrimidines derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of effectiveness against different bacterial strains, indicating their potential as therapeutic agents against infections (Abu‐Hashem et al., 2020; Abdel-rahman et al., 2002).
Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been developed as potent antiprotozoal agents, showing significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Antituberculosis Activity : A series of compounds have been synthesized and evaluated for their antituberculosis activity, with some showing potent activity against multi- and extensive drug-resistant Mycobacterium tuberculosis strains. This highlights the potential of these compounds in addressing the challenges of drug-resistant tuberculosis (Moraski et al., 2011).
Antifungal Agents : Research into the synthesis of derivatives containing heterocyclic compounds has also revealed their antifungal effects against significant types of fungi, indicating the potential for developing new antifungal therapies (Jafar et al., 2017).
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound is a complex structure that includes a 4,6-dimethylpyrimidin-2-yl group , which is known to be a bioactive compound . .
Mode of Action
It’s known that2-amino-4,6-dimethylpyrimidine , a component of the compound, can act as a nucleophile . This suggests that the compound might interact with its targets through nucleophilic attack, leading to changes in the target molecules.
Biochemical Pathways
Given the nucleophilic properties of the 2-amino-4,6-dimethylpyrimidine component , it’s possible that the compound could interfere with biochemical pathways involving electrophilic substrates.
Result of Action
Compounds containing athiazole ring, which is part of this compound’s structure, have been associated with diverse biological activities, including antimicrobial, antifungal, anti-HIV, antioxidant, antitumor, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the nucleophilic properties of the 2-amino-4,6-dimethylpyrimidine component could be affected by the pH of the environment .
特性
IUPAC Name |
1-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-9-7-10(2)19-15(18-9)21-16-20-12(8-25-16)14(24)22-5-3-11(4-6-22)13(17)23/h7-8,11H,3-6H2,1-2H3,(H2,17,23)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLAKIVIGWMWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

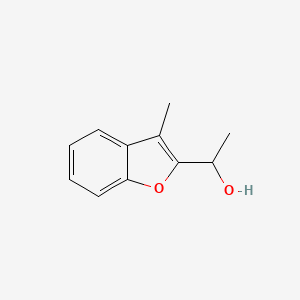
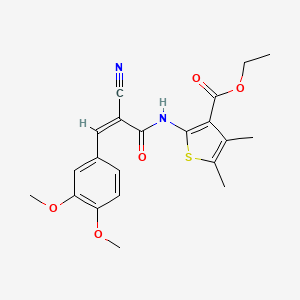
![1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995664.png)

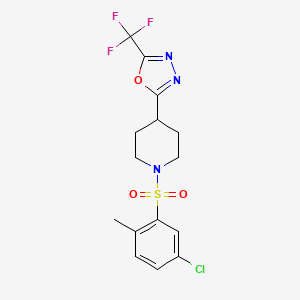
![2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide](/img/structure/B2995669.png)
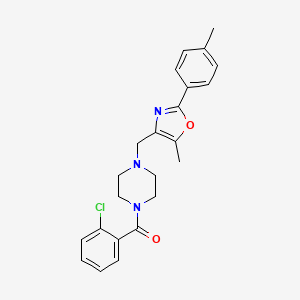

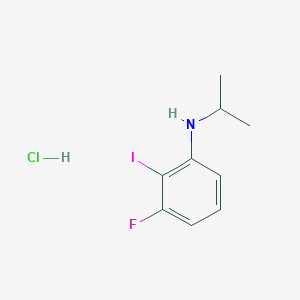
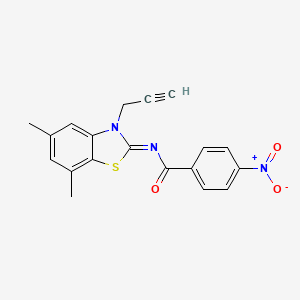
![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2995676.png)
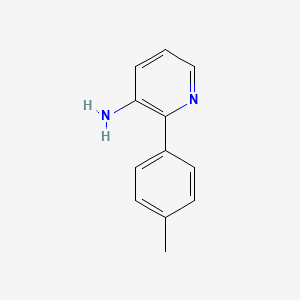
![2-((2-Chlorobenzyl)thio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2995680.png)
